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Compound of Interest

Compound Name: Chmfl-abl-053

Cat. No.: B606656

For Researchers, Scientists, and Drug Development Professionals

Chmfl-abl-053 has emerged as a potent, orally available inhibitor targeting the BCR-ABL
fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Beyond its primary target,
it also demonstrates significant activity against SRC and p38 kinases.[1][3] Understanding the
selectivity profile of a kinase inhibitor is paramount in drug development to anticipate potential
therapeutic benefits and off-target effects. This guide provides an objective comparison of
Chmfl-abl-053's performance against a panel of kinases, supported by key experimental data
and methodologies.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Chmfl-abl-053 has been quantified against several kinases using
biochemical assays. The following table summarizes the half-maximal inhibitory concentration
(IC50) and growth inhibition (GI50) values, providing a clear comparison of its potency and
selectivity.
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Target Kinase IC50 / GI50 (nM) Assay Type Reference

Primary Targets

p38a 62 Biochemical [1][3]
ABL1 70 Biochemical [1112][3]
SRC 90 Biochemical [11[3]

Other Kinases

DDR1 292 Biochemical [3]
DDR2 457 Biochemical [3]
c-KIT > 10,000 Biochemical [2][31[4]
CML Cell Lines
Cellular (Anti-
K562 14 _ _ [1][2][4]
proliferative)
Cellular (Anti-
MEG-01 16 . ) [1]12]
proliferative)
Cellular (Anti-
KU812 25 [1][21[4]

proliferative)

Key Observations:

o Chmfl-abl-053 demonstrates high potency against its three primary targets: ABL1, SRC, and
p38a.[1][3]

e The compound shows significantly lower potency against DDR1 and DDRZ2, indicating a
degree of selectivity.[3]

» Notably, Chmfl-abl-053 displays a lack of significant activity against c-KIT, a common off-
target for many BCR-ABL inhibitors.[2][4]

e The high selectivity of Chmfl-abl-053 is further highlighted by a low S score (1) of 0.02 in a
kinome-wide scan.[2][4]
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« In cellular assays, Chmfl-abl-053 effectively inhibits the proliferation of various CML cell
lines at low nanomolar concentrations.[1][2][4]

Experimental Protocols

The selectivity of Chmfl-abl-053 was primarily determined using established, high-throughput
screening methodologies.

Invitrogen SelectScreen® Biochemical Assay

This assay platform was utilized to determine the IC50 values against a panel of purified
kinases, including ABL1, SRC, p38a, DDR1, and DDR2.[3]

e Principle: The assay quantifies the ability of a compound to inhibit the enzymatic activity of a
specific kinase. It typically involves a purified kinase, a specific substrate (often a peptide),
and ATP. The amount of phosphorylated substrate generated is measured, often using
fluorescence or luminescence-based detection methods.

e General Protocol:

[e]

The kinase, its specific substrate, and ATP are combined in the wells of a microplate.
o Chmfl-abl-053 is added at various concentrations.
o The reaction is allowed to proceed for a defined incubation period at room temperature.

o A detection reagent is added to stop the kinase reaction and generate a signal (e.qg.,
luminescence) that is proportional to the amount of ADP produced, which is inversely
proportional to the kinase activity.[5]

o The signal is read by a plate reader, and the data is used to calculate IC50 values,
representing the concentration of the inhibitor required to reduce kinase activity by 50%.

DiscoveRx KinomeScan™ Technology

A comprehensive kinome-wide selectivity profiling was performed using the DiscoveRx
KinomeScan platform, which screened Chmfl-abl-053 against 468 kinases at a concentration
of 1 uM.[4]
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 Principle: This is a binding assay, not an enzymatic assay. It measures the ability of a test
compound to compete with an immobilized, active-site directed ligand for binding to the
kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified.

e General Protocol:

o A DNA-tagged kinase is incubated with the test compound (Chmfl-abl-053) and a ligand-
coupled solid support.

o During equilibration, the compound and the immobilized ligand compete for binding to the
kinase.

o The amount of kinase bound to the solid support is quantified using quantitative PCR
(QPCR) of the DNA tag.

o The results are reported as "percent of control,” where a lower percentage indicates
stronger binding of the compound to the kinase.[4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway affected by Chmfl-abl-053 and the
general workflow for assessing its kinase selectivity.
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Caption: BCR-ABL signaling pathway targeted by Chmfl-abl-053.
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Caption: General workflow for kinome-wide selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Other Kinases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606656#assessing-the-selectivity-of-chmfl-abl-053-
against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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